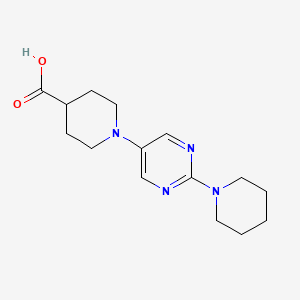

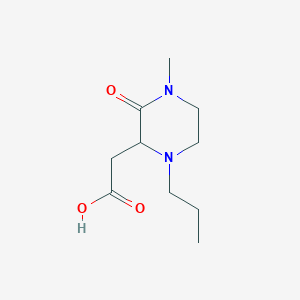

1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of a related compound, (2-piperidin-1-ylpyrimidin-5-yl)boronic acid, has been reported . It has a molecular weight of 207.04 g/mol .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, (2-piperidin-1-ylpyrimidin-5-yl)boronic acid, have been reported . It has a molecular weight of 207.04 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .

Scientific Research Applications

Cancer Treatment

Compounds related to 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid have been studied for their potential in treating cancer. For example, certain derivatives have been identified as Aurora kinase inhibitors, suggesting a role in cancer treatment due to their ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Activity

Research has shown that certain piperidine-containing pyrimidine derivatives exhibit significant antibacterial activity. This includes compounds synthesized through microwave-assisted methods, which demonstrate promising results against bacterial strains (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Corrosion Inhibition

Piperidine derivatives, including those structurally related to 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid, have been studied for their effectiveness in inhibiting the corrosion of metals. Research involving quantum chemical calculations and molecular dynamics simulations indicates that these compounds can significantly reduce metal corrosion (S. Kaya et al., 2016).

Synthesis of Chiral Building Blocks

The compound has been utilized in the synthesis of chiral building blocks for alkaloids. This includes the examination of C(2)-symmetric piperidine carboxylic acid methyl esters as precursors for synthesizing piperidine-related alkaloids (H. Takahata et al., 2002).

Antiplatelet Activities

Derivatives of piperidine, including those structurally similar to the compound , have been synthesized and evaluated for their antiplatelet activities. These compounds show potential as inhibitors of platelet aggregation, suggesting applications in cardiovascular disease treatment (Byeoung-Soo Park et al., 2008).

Photoluminescence and Optical Properties

The optical properties of piperidine-substituted benzothiazole derivatives have been investigated, revealing insights into their photoluminescence spectra. This suggests potential applications in material science and photonics (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

Synthesis of Deoxycytidine Kinase Inhibitors

The compound has been used as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, which have implications in cancer treatment (Haiming Zhang et al., 2009).

Activation of K+ Channels

Some derivatives activate small-conductance Ca2+-activated K+ channels, which have implications in the treatment of disorders related to ion channel dysfunction (C. Hougaard et al., 2009).

Future Directions

properties

IUPAC Name |

1-(2-piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-14(21)12-4-8-18(9-5-12)13-10-16-15(17-11-13)19-6-2-1-3-7-19/h10-12H,1-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJBPPNPCCGKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)

![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)

![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)